Cas no 84311-19-3 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid structure
84311-19-3 structure
상품 이름:(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
CAS 번호:84311-19-3
MF:C9H17NO5
메가와트:219.234983205795
MDL:MFCD02682593
CID:720700
PubChem ID:12991620

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
    • N-Boc-2-methyl-L-serine
    • (2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (S)-2-BOC-AMINO-3-HYDROXY-2-METHYLPROPIONIC ACID
    • Boc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid
    • Boc-alpha-methyl-l-ser
    • Boc-L-alpha-methylserine
    • L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • N-Boc-alpha-Methyl-L-Serine
    • BOC-A-METHYL-L-SER
    • N-BOC-A-METHYL-L-SERINE
    • N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine (ACI)
    • (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxy-2-methylpropanoic acid
    • (S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
    • AS-47659
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid
    • (S)-2-tert-Butoxycarbonylamino-3-hydroxy-2-methyl-propionic acid
    • N-Boc-alpha-methyl-L-serine, AldrichCPR
    • N-(Boc)-alpha-methylserine
    • DTXSID501004616
    • MFCD02682593
    • AB12256
    • 84311-19-3
    • CS-0137988
    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
    • N-(Boc)-a-methylserine
    • SCHEMBL1486204
    • Boc-
    • Serine,N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-(9ci)
    • FWRXDSRYWWYTPD-VIFPVBQESA-N
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-2-methylpropanoic acid
    • Serine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-
    • BOC-D-ALPHA-METHYLSERINE
    • AKOS016843698
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methyl-L-serine
    • A inverted exclamation mark-methyl-L-Ser
    • N-{[(1,1-Dimethylethyl)oxy]carbonyl}-2-methylserine
    • N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine
    • F15068
    • N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH)
    • MDL: MFCD02682593
    • 인치: 1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
    • InChIKey: FWRXDSRYWWYTPD-VIFPVBQESA-N
    • 미소: N(C(=O)OC(C)(C)C)[C@@](C)(CO)C(=O)O

계산된 속성

  • 정밀분자량: 219.11100
  • 동위원소 질량: 219.110673
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 258
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.1
  • 토폴로지 분자 극성 표면적: 95.9

실험적 성질

  • 밀도: 1.207
  • 비등점: 387.1°C at 760 mmHg
  • 플래시 포인트: 187.9°C
  • 굴절률: 1.486
  • 용해도: Soluble in dimethylformamide.
  • PSA: 95.86000
  • LogP: 0.73760

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 보안 정보

  • 위험 등급:IRRITANT

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

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    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB153923-1 g
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoicacid
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Chemenu
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(S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
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abcr
AB153923-250mg
N-Boc-alpha-methyl-L-serine (Boc-L-aMeSer-OH); .
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A2B Chem LLC
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A2B Chem LLC
AC41161-100mg
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208628-1g
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95%
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¥3942.00 2024-07-28
eNovation Chemicals LLC
D751711-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
84311-19-3 95+%
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$170 2024-06-07
Aaron
AR0056XH-100mg
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
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$78.00 2025-02-10

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 overnight, rt
참조
Facile Stereospecific Synthesis and Biological Evaluation of (S)- and (R)-2-Amino-2-methyl-4-[123I]iodo-3-(E)-butenoic Acid for Brain Tumor Imaging with Single Photon Emission Computerized Tomography
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2007, 50(26), 6718-6721

합성회로 2

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
1.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
참조
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

합성회로 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 0 °C → 25 °C; 24 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2 - 3
참조
Non-natural amino acids as modulating agents of the conformational space of model glycopeptides
Fernandez-Tejada, Alberto; et al, Chemistry - A European Journal, 2008, 14(23), 7042-7058

합성회로 4

반응 조건
1.1 Reagents: Zinc chloride Solvents: Chloroform ;  rt
2.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
2.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis[3,5-bis(trifluoromethyl)… ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
4.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
4.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
참조
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

합성회로 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
2.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
2.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
참조
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

합성회로 6

반응 조건
1.1 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
참조
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors
Yu, Weiping; et al, Journal of Medicinal Chemistry, 2010, 53(2), 876-886

합성회로 7

반응 조건
1.1 Reagents: Acetone ,  Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  1 h, rt
1.2 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[2,4,6-tris(1-m… ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethyl acetate ;  8 h, rt
3.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water ;  rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
3.3 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
참조
Catalytically Enantioselective Synthesis of Acyclic α-Tertiary Amines through Desymmetrization of 2-Substituted 2-Nitro-1,3-diols
Meng, Shan-Shui; et al, Organic Letters, 2018, 20(3), 518-521

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Raw materials

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:84311-19-3)(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
A840757
순결:99%/99%/99%
재다:250mg/1g/5g
가격 ($):158.0/393.0/1081.0